molecular formula C14H13NO4 B5231564 N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide

Cat. No.: B5231564
M. Wt: 259.26 g/mol
InChI Key: IREZWBGZHPBCBS-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a synthetic organic compound derived from naphthoquinone. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Properties

IUPAC Name

N-ethyl-N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-15(8(2)16)11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-7,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREZWBGZHPBCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N-ethylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the substitution reaction . The reaction conditions generally include a solvent like benzene and a temperature range of 60-90°C, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. The molecular targets include enzymes involved in redox regulation and DNA, leading to the disruption of cellular processes and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is unique due to the presence of the N-ethylacetamide group, which enhances its solubility and bioavailability compared to other naphthoquinone derivatives. This modification also improves its pharmacological properties, making it a more effective candidate for drug development.

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